Thieno[2,3-d]pyrimidine-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRCQIKVDNTHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=S)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367150 | |
| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-55-8 | |
| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-d]pyrimidine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Computational Studies of Thieno 2,3 D Pyrimidine 4 Thiol Analogues
Impact of Substituent Variation on Biological Activity
Effect of Phenyl and Halogenated Phenyl Groups at the 5-position
While direct substitutions at the 5-position are less commonly reported, the introduction of phenyl and halogenated phenyl groups at other positions of the thieno[2,3-d]pyrimidine (B153573) core significantly impacts biological activity. Studies on related analogues, where these aryl groups are attached to the 4-amino position, provide valuable SAR insights.
For instance, a series of N-aryl substituted pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines were evaluated for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. scielo.brresearchgate.net The results indicated that the presence of an electron-withdrawing group on the phenyl ring enhances cytotoxic activity. The compound featuring a meta-chlorophenyl group (N-(3-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine) demonstrated the strongest activity, with an IC50 value comparable to the positive control, paclitaxel (B517696). scielo.brresearchgate.net Conversely, substitutions with electron-donating groups like methyl or methoxy, or other halogens like fluorine, resulted in varied but generally lower activity. scielo.br
| Compound ID | Substituent (R) at 4-amino position | IC50 (μM) vs. MDA-MB-231 scielo.brresearchgate.net |
| a | Phenyl | >30 |
| c | 3-Methylphenyl | >30 |
| g | 4-Methoxyphenyl | >30 |
| j | 4-Fluorophenyl | >30 |
| l | 3-Chlorophenyl | 27.6 |
| q | 3-(Trifluoromethyl)phenyl | >30 |
| PTX | Paclitaxel (Control) | 29.3 |
Influence of Alkyl and other Lipophilic Groups
The introduction of alkyl and other lipophilic groups is a key strategy for modulating the pharmacological profile of thieno[2,3-d]pyrimidine analogues. Research on a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed that the nature of the alkyl substituent significantly affects anti-proliferative activity against different breast cancer cell lines.
One study found that a 2-chloroethyl substituted analogue was most toxic to the estrogen-receptor-positive MCF-7 cell line, while a derivative with a 2-ethoxy-2-oxoethylene group at the same position showed the highest effect against the triple-negative MDA-MB-231 cell line. This highlights that even small changes in the alkyl substituent can alter the selectivity and potency of these compounds. In the related thieno[2,3-b]pyridine (B153569) series, it was found that appending a propyl-aryl group at the C-5 position resulted in compounds with potent biological activity, demonstrating that increasing lipophilicity in certain regions of the molecule can enhance efficacy. mdpi.com
Role of Fused Ring Systems and Heterocyclic Moieties
Fusing additional heterocyclic rings to the thieno[2,3-d]pyrimidine scaffold is a powerful strategy for creating novel chemical entities with enhanced biological activity. This approach often aims to expand the molecule's interaction with the target protein or to introduce new pharmacophoric features.
A notable example involves the synthesis of thieno[2,3-d] researchgate.netccspublishing.org.cnnih.govtriazolo[1,5-a]pyrimidines. These compounds, which incorporate a triazole ring, have shown excellent anticancer potency. nih.gov Specifically, derivatives bearing a 2-(4-bromophenyl) or a 2-(anthracen-9-yl) group on the triazole moiety exhibited significantly greater cytotoxicity against the MCF-7 breast cancer cell line than the standard drug doxorubicin. nih.gov Other research has focused on designing novel thieno[2,3-d]pyrimidines with a fused cyclohexane (B81311) ring and other heterocyclic moieties as potential inhibitors of phosphodiesterase 4 (PDE4). rsc.org These complex fused systems demonstrate the versatility of the core scaffold in generating potent and selective inhibitors for various therapeutic targets. rsc.org
| Compound ID | Fused System / Substituent | IC50 (μM) vs. MCF-7 nih.gov |
| 10b | 2-(4-bromophenyl)triazolo- | 19.4 |
| 10e | 2-(anthracen-9-yl)triazolo- | 14.5 |
| Doxorubicin | Doxorubicin (Control) | 40.0 |
Conformational Analysis and Tautomerism of the Thiol Group
The thieno[2,3-d]pyrimidine-4-thiol core exists in a tautomeric equilibrium with its thione form, thieno[2,3-d]pyrimidin-4(3H)-thione. Spectroscopic evidence strongly indicates that the thione tautomer is predominant, at least in the solid state.
In the synthesis and characterization of 5,6,7,8-Tetrahydro-3H-benzo nih.govnih.govthieno[2,3-d]pyrimidin-4-thione, infrared (IR) spectroscopy revealed a characteristic absorption band for a C=S (thione) group at 1,185 cm⁻¹ and an N-H stretching band at 3,132 cm⁻¹. mdpi.com Furthermore, ¹³C-NMR analysis showed a signal at δ 178.24, which is indicative of a C=S carbon. mdpi.com The presence of these signals, coupled with the absence of a distinct S-H signal in the ¹H-NMR spectrum, confirms that the compound exists primarily in the thione form. mdpi.com This tautomeric preference is critical for understanding the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.
Molecular Docking and QSAR Analysis
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable tools for rational drug design, providing insights into how thieno[2,3-d]pyrimidine analogues interact with their biological targets.
Three-dimensional QSAR (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on thieno[2,3-d]pyrimidine derivatives to build predictive models. ccspublishing.org.cn These models have shown good statistical correlation and predictive ability. ccspublishing.org.cn A key finding from these analyses is that the presence of a hydrogen bond receptor group on the molecule may increase its biological activity, a result that aligns with molecular docking predictions. ccspublishing.org.cn
Prediction of Binding Interactions with Biological Targets (e.g., Kinases)
Molecular docking studies have been instrumental in elucidating the binding modes of thieno[2,3-d]pyrimidine derivatives with various protein kinases, which are frequent targets in cancer therapy. These studies consistently show that the thieno[2,3-d]pyrimidine scaffold can effectively occupy the ATP-binding pocket of kinases. researchgate.netnih.govnih.gov
VEGFR-2: As potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds are designed to fit into the kinase's active site. nih.govnih.gov Docking simulations predict that the pyrimidine (B1678525) ring forms crucial hydrogen bonds with key amino acid residues in the hinge region of the enzyme, such as the backbone NH of Met769 in EGFR. nih.gov Several derivatives have shown potent inhibitory activities against VEGFR-2 with IC50 values in the low nanomolar range. nih.gov For example, compounds 8b and 8e were identified as exceptionally potent inhibitors with IC50 values of 5 and 3.9 nM, respectively. nih.gov
FLT3 Kinase: Thienopyrimidine-based analogues have also been developed as promising inhibitors of FMS-like tyrosine kinase 3 (FLT3). mdpi.com Molecular docking has been used to investigate the affinity of these compounds for the FLT3 kinase enzyme, with results showing significant kinase inhibition activity. mdpi.comtheraindx.com
Other Targets: Beyond kinases, docking studies have been used to predict the anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives by examining their interactions with other biomolecular targets like DNA and the 3ert protein. wum.edu.pkbohrium.comwum.edu.pk These studies revealed high binding affinities, suggesting multiple potential mechanisms of action. wum.edu.pkbohrium.comwum.edu.pk
| Compound Series | Target | Predicted Interactions / Key Findings | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | Potent inhibition (IC50 in low nM range). nih.gov Interaction with hinge region residues. nih.gov | nih.govnih.gov |
| Thieno[2,3-d]pyrimidines | FLT3 Kinase | Identified as potent dual inhibitors of FAK and FLT3. theraindx.comacs.org | theraindx.comacs.org |
| Thieno[2,3-d]pyrimidines | PI3K | 3-hydroxyphenyl substitution at the 2-position showed the best activity. nih.gov | nih.gov |
| Thieno[2,3-d]pyrimidines | EGFR | Pyrimidine-N4 acts as H-bond acceptor with Met769. nih.gov | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | DNA, 3ert protein | High binding affinities (ΔG = -6.3 to -7.0 kcal/mol). wum.edu.pkbohrium.com | wum.edu.pkbohrium.com |
Identification of Key Pharmacophoric Features
The thieno[2,3-d]pyrimidine scaffold is recognized as a bioisostere of purine (B94841), a fundamental component of DNA and RNA, making it a privileged structure in medicinal chemistry nih.govnih.gov. Structure-activity relationship (SAR) studies have identified several key pharmacophoric features of its analogues that are crucial for their interaction with various biological targets.
For derivatives designed as dihydrofolate reductase (DHFR) inhibitors, specific structural elements are essential for activity. The nitrogen atom at position 1 and an amino group at position 2 are critical for forming a salt bridge with the key amino acid Glu30 in the enzyme's active site nih.gov. Furthermore, an oxygen atom at the 4-position is vital for creating hydrogen bonds with residues such as Val115, Ile7, and Tyr121 nih.gov. The sulfur atom of the thiophene (B33073) ring itself plays a significant role, capable of mimicking the 4-amino group of methotrexate (B535133), a known DHFR inhibitor nih.gov.
Ligand-Receptor Interaction Modeling
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the binding modes of thieno[2,3-d]pyrimidine analogues with their target receptors. These studies provide a detailed understanding of the intermolecular interactions that govern binding affinity and selectivity.
Molecular Docking: Docking studies have successfully predicted the binding poses of these ligands in the active sites of various enzymes. For instance, when docked into the human DHFR enzyme, thieno[2,3-d]pyrimidine derivatives were shown to bind in a "flipped" mode relative to folic acid nih.gov. This orientation allows the sulfur atom of the thiophene ring to mimic the 4-amino group of methotrexate nih.gov. The binding is further stabilized by a network of hydrogen bonds between the ligand and key amino acids, including Ile7, Tyr121, Val115, Glu30, and Asn64 nih.gov. Similarly, docking of analogues into the active site of VEGFR-2 and PI3K has been used to predict protein-ligand interaction energies and rationalize their inhibitory activity nih.govnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic picture of the ligand-receptor complex. For a series of thieno[2,3-d]pyrimidine derivatives targeting adenosine (B11128) receptors, MD simulations helped to identify the specific amino acid residues crucial for imparting high affinity towards the hA3 and hA2A receptor subtypes nih.gov. In studies targeting VEGFR-2, MD simulations running for 100 nanoseconds demonstrated that the ligand-receptor complex was structurally and energetically stable, confirming a stable binding interaction nih.govbohrium.com. These computational approaches are frequently used in conjunction with experimental data to build robust structure-activity relationship models and guide the design of more potent and selective inhibitors nih.gov.
In Silico Studies for Drugability and Toxicity Assessment
In silico computational tools are widely used to predict the pharmacokinetic and toxicological properties of thieno[2,3-d]pyrimidine analogues, providing an early assessment of their potential as drug candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Computational ADMET studies are performed to evaluate the drug development potential of thieno[2,3-d]pyrimidine derivatives nih.govbohrium.com. Predictions for various analogues have shown favorable drug-like properties. For a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, calculations indicated high gastrointestinal absorption mdpi.com. Importantly, these compounds were predicted not to be substrates for P-glycoprotein (P-gp), a protein that can pump drugs out of cells and contribute to multidrug resistance mdpi.com. Toxicity predictions for a set of VEGFR-2 inhibitors showed that most compounds were predicted to be non-toxic in developmental toxicity potential models nih.gov.
| Compound Series / Target | Predicted Gastrointestinal (GI) Absorption | P-glycoprotein (P-gp) Substrate | Predicted Toxicity |
|---|---|---|---|
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | High | No | Not specified |
| Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors | Not specified | Not specified | Generally non-toxic in developmental models |
Blood-Brain Barrier (BBB) Penetration Assessment
The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. In silico models are used to predict this property for thieno[2,3-d]pyrimidine analogues. For several series of these derivatives, predictions suggest limited ability to penetrate the BBB. Studies on analogues designed as VEGFR-2 inhibitors indicated that most of the compounds have low to very low BBB penetration levels nih.gov. Similarly, another study predicted that their synthesized 2-alkyl-substituted thienopyrimidines would not pass the blood-brain barrier mdpi.com. However, contrasting findings were observed for an atypical protein kinase C inhibitor, which, after intravenous dosing in mice, was found at higher levels in the brain and eye relative to plasma, suggesting it can cross the BBB nih.gov.
| Compound Series / Target | Predicted Blood-Brain Barrier (BBB) Penetration |
|---|---|
| Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors | Low to very low |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Predicted not to cross BBB |
| Thieno[2,3-d]pyrimidine aPKC Inhibitor (Compound 7l) | Demonstrated penetration in mice (Eye/Brain ratio > 1) |
CYP450 Inhibition Profiles
Predicting interactions with cytochrome P450 (CYP450) enzymes is crucial for assessing potential drug-drug interactions. In silico and in vitro studies have been conducted on thieno[2,3-d]pyrimidine derivatives to determine their inhibitory effects on major CYP isoforms. One study on VEGFR-2 inhibitors found that the compounds had a non-inhibitory effect against the CYP2D6 isoform nih.gov. Another computational study suggested that certain 2-alkyl-substituted thienopyrimidines might act as substrates or inhibitors for the CYP1A2 isoform mdpi.com. These preliminary assessments are vital for guiding further preclinical development and avoiding compounds likely to cause adverse metabolic interactions.
| Compound Series / Target | Effect on CYP450 Isoforms |
|---|---|
| Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors | Non-inhibitory against CYP2D6 |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Predicted to be potential substrates/inhibitors of CYP1A2 |
Advanced Research Directions and Future Perspectives
Development of Novel Thieno[2,3-d]pyrimidine-4-thiol Based Therapeutics
The inherent biological activity of the thieno[2,3-d]pyrimidine (B153573) nucleus, particularly as an inhibitor of key cellular signaling pathways, makes it a prime candidate for development into next-generation therapeutics. Research is focusing on enhancing the efficacy and specificity of these compounds through innovative formulation and combination strategies.
While thieno[2,3-d]pyrimidine derivatives are potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), a significant future direction lies in their incorporation into targeted drug delivery systems scielo.brnih.gov. The thiol group of this compound provides an ideal chemical handle for conjugation. This allows for the attachment of these potent molecules to targeting moieties such as antibodies, peptides, or nanoparticles, which can selectively deliver the therapeutic agent to cancer cells, thereby increasing efficacy and minimizing off-target toxicity.
Furthermore, conjugation with molecules like sugars has been explored to enhance the biological activities of related scaffolds ekb.eg. This approach could be adapted for this compound to improve solubility, cell permeability, and targeting of specific cell types that overexpress certain glucose transporters.
The development of drug resistance is a major hurdle in cancer chemotherapy alliedacademies.org. Derivatives of thieno[2,3-d]pyrimidine, which act on specific molecular targets, are highly suitable for use in combination therapies to overcome this challenge. By simultaneously targeting different cellular pathways, combination regimens can achieve synergistic effects and prevent the emergence of resistant clones.
For instance, derivatives that function as microtubule targeting agents have been shown to circumvent resistance mechanisms that affect common chemotherapeutics like paclitaxel (B517696) nih.gov. Combining such a thieno[2,3-d]pyrimidine derivative with a DNA-damaging agent or another signaling inhibitor could provide a more robust and durable anti-cancer response. Similarly, potent and selective inhibitors of kinases like PI3K or dihydrofolate reductase (DHFR) derived from this scaffold could be paired with standard-of-care chemotherapies to enhance their cytotoxic effects nih.govnih.gov.
Table 1: Potential Combination Therapies with Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Biological Target | Rationale for Combination | Potential Combination Partner |
|---|---|---|---|
| 4-Substituted-tetrahydrobenzo alliedacademies.orgresearchgate.netthieno[2,3-d]pyrimidines | Microtubules | Overcome taxane (B156437) resistance; synergistic cytotoxicity | DNA alkylating agents (e.g., Cisplatin) |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K Kinase | Block survival signaling pathways enhanced by chemotherapy | EGFR inhibitors (e.g., Gefitinib) |
| Benzo alliedacademies.orgresearchgate.netthieno[2,3-d]pyrimidine-4-ones | DHFR | Inhibit nucleotide synthesis, enhancing DNA damage | 5-Fluorouracil |
Exploration of this compound in Other Fields
The unique chemical properties of the this compound structure suggest its potential utility extends beyond pharmaceuticals into agriculture, chemical biology, and materials science.
There is a promising opportunity for the application of thieno[2,3-d]pyrimidine derivatives in agriculture researchgate.net. Research suggests these compounds could be developed as plant growth regulators, herbicides, pesticides, and insecticides. The mechanism would likely involve the inhibition of essential enzymes in weeds or insects, analogous to their function in medicinal applications. This represents a largely untapped area for research and development, potentially leading to new, effective, and environmentally compatible agricultural chemicals researchgate.net.
The potent and often highly selective nature of thieno[2,3-d]pyrimidine derivatives as enzyme inhibitors makes them ideal parent structures for the development of chemical biology tools nih.govnih.gov. The thiol group at the 4-position is particularly advantageous, serving as a versatile point for chemical modification. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to this position, researchers can create powerful chemical probes. These tools can be used to:
Visualize the subcellular localization of target enzymes in living cells.
Quantify target engagement of unlabeled drugs through competitive binding assays.
Identify the protein targets of novel bioactive compounds using affinity-based protein profiling.
Such tools are invaluable for basic research and for accelerating the drug discovery process.
Recent discoveries have highlighted the potential of the thieno[2,3-d]pyrimidine scaffold in materials science. Certain derivatives have been found to form Aggregation-Induced Emission (AIE) systems researchgate.net. Compounds with AIE properties are typically non-emissive when dissolved but become strongly fluorescent in the aggregated or solid state researchgate.net. This phenomenon is highly desirable for applications in:
Organic Light-Emitting Diodes (OLEDs): AIE materials can lead to highly efficient and stable solid-state light sources.
Chemical Sensors: The fluorescence of AIE-based materials can be designed to turn on in the presence of specific analytes.
Bio-imaging: AIE probes can be used for high-contrast imaging of cellular structures or biological events.
The exploration of this compound and its derivatives for these advanced material applications is an exciting and rapidly emerging field of study.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| 5-Fluorouracil |
| Gefitinib |
| Bevacizumab |
Emerging Synthetic Methodologies
The synthesis of the thieno[2,3-d]pyrimidine scaffold has traditionally relied on established batch chemistry methods, such as the Gewald reaction followed by cyclization. scielo.br However, the demand for more efficient, sustainable, and safer chemical processes has spurred interest in emerging synthetic methodologies. While specific applications to this compound are not yet widely documented, the principles of flow chemistry and biocatalysis are being increasingly applied to the synthesis of complex heterocyclic compounds and represent the future direction for this class of molecules.
Flow Chemistry Approaches
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling-up. For the multi-step synthesis of thieno[2,3-d]pyrimidine derivatives, flow chemistry could enable the telescoping of reactions, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. This approach can drastically reduce reaction times and waste generation. While the literature has yet to detail a complete end-to-end flow synthesis of this compound, the constituent reactions, such as thiophene (B33073) ring formation and subsequent cyclizations, are amenable to this technology. Future research is anticipated to focus on developing integrated flow processes for this important heterocyclic scaffold.
Biocatalysis in Thienopyrimidine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally benign conditions. kcl.ac.ukresearchgate.net The application of biocatalysis to the synthesis of heterocyclic compounds is a growing field, although its specific use for thieno[2,3-d]pyrimidines is still in its infancy. kcl.ac.ukresearchgate.net
Chemo-enzymatic cascade reactions, which combine the advantages of enzymatic and traditional chemical catalysis, hold particular promise. researchgate.net For instance, enzymes could be used to create chiral intermediates that are then cyclized into the thienopyrimidine core using conventional methods. This approach could streamline the synthesis of enantiomerically pure derivatives, which is often crucial for biological activity and reducing off-target effects. As the toolkit of robust industrial enzymes expands, their application in constructing the thieno[2,3-d]pyrimidine ring system is a logical and anticipated advancement. researchgate.net
In-depth Mechanistic Studies of Biological Activity
The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Extensive research has focused on elucidating the specific molecular pathways and cellular targets of its derivatives to understand their therapeutic potential, particularly in oncology.
Elucidation of Molecular Pathways and Cellular Targets
Derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent inhibitors of numerous protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. By modifying substituents at various positions on the thienopyrimidine ring, researchers have been able to achieve selectivity for different kinase targets.
Key molecular targets and pathways identified include:
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.net
EGFR: The Epidermal Growth Factor Receptor is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines have been designed as inhibitors of both wild-type and mutant forms of EGFR, such as the resistant T790M mutation. scielo.brtandfonline.com
PI3K: Phosphoinositide 3-kinases are a family of enzymes involved in cell growth, proliferation, and survival. The PI3K/mTOR pathway is frequently activated in cancer, making it a prime therapeutic target. Morpholine-substituted thieno[2,3-d]pyrimidines, in particular, have shown significant inhibitory activity against various PI3K isoforms. nih.gov
d-Dopachrome Tautomerase (MIF2): As a homolog of Macrophage Migration Inhibitory Factor (MIF), MIF2 is implicated in cancer cell proliferation. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a selective inhibitor of MIF2, suppressing cancer cell growth by inducing cell cycle arrest via deactivation of the MAPK pathway. nih.govacs.org
Atypical Protein Kinase C (aPKC): The aPKC isoforms ι (iota) and ζ (zeta) are involved in controlling vascular permeability. Thieno[2,3-d]pyrimidine derivatives have been investigated as aPKC inhibitors to prevent edema and inflammation in certain eye diseases. nih.gov
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a broad range of other kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2) for inflammatory diseases, FMS-like Tyrosine Kinase 3 (FLT3) for certain leukemias, and tubulin for disrupting microtubule dynamics. tandfonline.comnih.govnih.gov
The following table summarizes the activity of selected thieno[2,3-d]pyrimidine derivatives against various molecular targets.
| Derivative Class/Compound | Molecular Target | Biological Effect / Potency | Cell Line(s) |
|---|---|---|---|
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb) | PI3Kβ / PI3Kγ | 72% & 84% inhibition at 10 µM | Enzymatic Assay |
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | VEGFR-2 | IC50 = 0.23 µM | Enzymatic Assay |
| Thieno[2,3-d]pyrimidine derivative (Compound 7a) | EGFRWT / EGFRT790M | Significant inhibition of HepG2/PC3 growth | HepG2, PC3 |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 5d) | d-Dopachrome Tautomerase (MIF2) | IC50 = 1.0 µM | Enzymatic Assay |
| Tricyclic thieno[2,3-d]pyrimidine (Compound 7l) | aPKCζ | Potent inhibition | Enzymatic Assay |
| 2-chloroacetahydrazide derivative (Compound 5) | FLT3 | Highest inhibitory activity in series | Enzymatic Assay |
| Thieno[2,3-d]pyrimidine derivative (KD-8) | KRAS G12D | KD = 33 nM | Isothermal Titration Calorimetry |
Proteomic and Genomic Investigations
While many studies focus on the interaction of thieno[2,3-d]pyrimidine derivatives with a single, predetermined target, a broader understanding of their cellular impact requires more comprehensive systems-level approaches. Proteomic and genomic investigations are emerging as crucial tools for this purpose.
Currently, large-scale, unbiased proteomic or genomic screening of cells treated with this compound derivatives is not extensively reported in the literature. However, targeted proteomic techniques are implicitly used in many mechanistic studies. For example, Western blotting is frequently employed to measure the phosphorylation status of proteins downstream of a target kinase, such as the analysis of phosphorylated Raf and Erk levels to confirm the inhibition of the KRAS signaling pathway. nih.gov
Future research will likely involve more comprehensive 'omics' approaches. Quantitative proteomics could be used to identify the full spectrum of protein targets (the "target landscape") for a given compound, revealing potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning. It can also map the global changes in protein expression and phosphorylation following drug treatment, offering a detailed picture of the perturbed signaling networks. Similarly, genomic and transcriptomic analyses can identify genes whose expression is altered upon treatment, potentially uncovering mechanisms of action or biomarkers that could predict patient response. These advanced investigations will be vital for a deeper understanding of the biological activity of thieno[2,3-d]pyrimidine derivatives and for progressing the most promising candidates into clinical development.
Addressing Challenges in Thienopyrimidine Research
Despite the therapeutic promise of the thieno[2,3-d]pyrimidine scaffold, several challenges remain in the journey from lead compound to clinical application. These challenges span synthetic chemistry, pharmacology, and clinical development.
A primary challenge in the development of kinase inhibitors is achieving high selectivity. nih.gov The ATP-binding sites of many kinases are highly conserved, making it difficult to design inhibitors that act on a specific target without affecting other closely related kinases. tandfonline.com This lack of selectivity can lead to off-target toxicities. nih.gov Significant research is focused on structure-based drug design to exploit subtle differences in the kinase active sites to improve selectivity. nih.gov For example, designing compounds that specifically target unique cysteine residues or allosteric sites outside the conserved ATP pocket are promising strategies. tandfonline.com
Another significant hurdle is acquired drug resistance. Tumors can evolve mechanisms to evade the action of a targeted therapy, often through secondary mutations in the target protein that prevent the inhibitor from binding, as seen with the T790M "gatekeeper" mutation in EGFR. tandfonline.com A key research direction is the development of next-generation inhibitors that are active against both the original and mutated forms of the target kinase.
Furthermore, many promising thieno[2,3-d]pyrimidine derivatives suffer from poor pharmacokinetic properties, such as low aqueous solubility and limited oral bioavailability. nih.gov These issues can hinder a compound's ability to reach its target in the body at therapeutic concentrations. Medicinal chemistry efforts are often directed at modifying the lead structure to improve these ADME (absorption, distribution, metabolism, and excretion) properties without compromising its potency and selectivity. This involves a delicate balance of optimizing physicochemical properties like lipophilicity and polar surface area. mdpi.com Addressing these synthetic, selectivity, and pharmacological challenges is crucial for realizing the full therapeutic potential of this versatile class of compounds.
Overcoming Synthetic Hurdles
The advancement of thieno[2,3-d]pyrimidine-based therapeutics is intrinsically linked to the development of efficient and versatile synthetic methodologies. Traditional synthetic routes can be lengthy and low-yielding, prompting researchers to explore more innovative strategies.
Modern approaches focus on improving reaction efficiency, reducing synthesis time, and expanding the diversity of accessible derivatives. Key advancements include:
One-Pot Reactions: Researchers have developed one-pot protocols for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines, achieving good to high yields of 46-86%. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has gained traction as it significantly reduces reaction times and improves yields by minimizing by-product formation. scielo.br This technique is particularly effective for Dimroth rearrangement condensation reactions used to produce various thieno[2,3-d]pyrimidine derivatives. scielo.br
Multi-Step Strategic Synthesis: Expeditious synthesis of complex, fused heterocyclic systems has been achieved through multi-step sequences. These strategies often begin with a Gewald reaction to construct the initial thiophene ring, followed by key steps like Dieckmann-type cyclization and Krapcho decarboxylation to build the final complex structure. scielo.brrsc.orgmdpi.com
Novel Precursors: The use of tetra-substituted thiophenes, synthesized via the Gewald reaction, as precursors for cyclocondensation with various nitriles under acidic conditions represents another efficient pathway to generate 4-amino-thieno[2,3-d]pyrimidines. mdpi.com
These advanced synthetic strategies are crucial for generating extensive libraries of thieno[2,3-d]pyrimidine derivatives, enabling more comprehensive structure-activity relationship (SAR) studies. nih.gov
Improving Selectivity and Reducing Off-Target Effects
A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. For thieno[2,3-d]pyrimidine derivatives, which often target kinase enzymes, selectivity is paramount due to the highly conserved nature of the ATP-binding site across the human kinome.
Research efforts are focused on subtle structural modifications to the thieno[2,3-d]pyrimidine scaffold to enhance selectivity. Varying the substituents at different positions on the ring system has been shown to dramatically influence potency and selectivity. For instance, modifications at the 6-position of the scaffold can tune the potency of RIPK2 inhibitors into the low nanomolar range. nih.gov A study on novel thieno[2,3-d]pyrimidine derivatives as RIPK2 inhibitors demonstrated outstanding potency and selectivity for RIPK2 over other kinases like RIPK1 and RIPK3. nih.gov
Similarly, in the pursuit of oncology drugs, derivatives have been optimized for high selectivity against specific cancer-related kinases.
VEGFR-2 Inhibitors: A series of thieno[2,3-d]pyrimidine derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compound 17f from this series showed an IC50 value of 0.23 µM against VEGFR-2, equivalent to the approved drug sorafenib. nih.gov
PI3K Inhibitors: To address the poor pharmacokinetics of some lead compounds, new 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were developed as PI3K inhibitors, with some compounds showing good cytotoxic activity against breast cancer cell lines. nih.gov
CDK7 Inhibitors: The incorporation of a thiophene core and a fluorine atom into the piperidine (B6355638) ring of thieno[3,2-d]pyrimidine (B1254671) derivatives led to potent and highly selective inhibitors of cyclin-dependent kinase 7 (CDK7). bohrium.com
These examples underscore a clear research trajectory: leveraging detailed structural biology and computational modeling to guide the rational design of derivatives with superior selectivity profiles, thereby reducing the potential for off-target toxicities.
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 17f | VEGFR-2 | 0.23 µM | nih.gov |
| Compound VIb | PI3Kβ & PI3Kγ | 72% & 84% Inhibition | nih.gov |
| Compound 36 (thieno[3,2-d]pyrimidine) | CDK7 | Potent in vitro inhibition | bohrium.com |
| RIPK2 Inhibitor Series | RIPK2 | Low nanomolar range | nih.gov |
Translational Research and Clinical Potential
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical practice. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential in preclinical models, particularly in oncology. Numerous derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines. nih.gov
Key findings highlighting the translational potential include:
A newly synthesized derivative, Compound 15 , exhibited a strong anti-proliferative effect against the A549 non-small cell lung cancer cell line with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov
Compound 17f , a potent VEGFR-2 inhibitor, displayed significant cytotoxic activity against HCT-116 (colon) and HepG2 (liver) cancer cell lines, with IC50 values of 2.80 µM and 4.10 µM, respectively. nih.gov
In a study targeting triple-negative breast cancer, a thieno[3,2-d]pyrimidine derivative, compound 36 , demonstrated strong efficacy in a xenograft mouse model when administered orally. bohrium.com
The broad range of biological activities, including anticancer, anti-inflammatory, and CNS protective effects, suggests that the thieno[2,3-d]pyrimidine scaffold will continue to be a fertile ground for drug discovery. nih.govnih.gov Future research will likely focus on advancing the most promising lead compounds through formal preclinical development, including detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies in more complex disease models. nih.gov A number of derivatives have already reached clinical trials, indicating the significant translational promise of this chemical class. researchgate.net
| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 15 | A549 | Non-small cell lung cancer | 0.94 µM | nih.gov |
| Compound 17f | HCT-116 | Colon Cancer | 2.80 µM | nih.gov |
| Compound 17f | HepG2 | Liver Cancer | 4.10 µM | nih.gov |
| Compound 3 (unnamed) | MCF-7 | Breast Cancer | 0.045 µM | researchgate.net |
| Compound 2 (ester) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.16 µM | researchgate.net |
Q & A
Q. What are the established synthetic routes for Thieno[2,3-d]pyrimidine-4-thiol and its derivatives, and how do experimental conditions influence yield and purity?
this compound derivatives are typically synthesized via cyclization reactions. A common method involves refluxing 2-amino-3-carbonitrile thiophene derivatives with formic acid, yielding the pyrimidine core (e.g., 85% yield for 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one) . Alternative routes include using phosphorus oxychloride for chlorination or coupling with aminopyridines to form amides . Reaction conditions (temperature, solvent, catalyst) critically affect purity: for example, prolonged reflux in formic acid improves cyclization but may require post-synthesis purification via cold-water precipitation . Characterization relies on NMR, IR, and elemental analysis, with HPLC for purity validation (>97%) .
Q. How are this compound derivatives characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- 1H/13C NMR : To confirm ring substitution patterns (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- FT-IR : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular weight validation .
- X-ray crystallography : Resolves ambiguities in regiochemistry, though limited by crystal growth challenges .
Q. What in vitro antimicrobial screening protocols are recommended for evaluating this compound derivatives?
Standard protocols involve:
- Disk diffusion (Kirby-Bauer method) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
- Clinical isolates : Include methicillin-resistant S. aureus (MRSA) and multidrug-resistant P. aeruginosa to assess broad-spectrum activity .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution (CLSI guidelines) for quantitative evaluation .
Advanced Research Questions
Q. How can molecular docking studies optimize this compound derivatives for antimicrobial targets like TrmD?
Virtual screening using tools like AutoDock Vina identifies potential binding to bacterial targets (e.g., TrmD methyltransferase). Key steps:
- Ligand preparation : Protonate thiol groups and optimize 3D conformers.
- Protein-ligand interaction analysis : Focus on hydrogen bonding with catalytic residues (e.g., Asp169 in TrmD) and π-π stacking with pyrimidine cores .
- Validation : Compare docking scores (ΔG) with experimental MIC values to prioritize derivatives for synthesis .
Q. How do structural modifications (e.g., substitution at C-2/C-6) affect bioactivity, and how can SAR studies resolve contradictory data?
- C-2 substitution : Pyridyl amides enhance Gram-negative activity (MIC ≤16 µg/mL) due to improved membrane penetration .
- C-6 alkylation : Methyl/ethyl groups increase lipophilicity but may reduce solubility, requiring balance in lead optimization .
- Data contradictions : Discrepancies in MIC values across studies may arise from strain variability (e.g., ATCC vs. clinical isolates) or assay conditions (pH, inoculum size). Meta-analysis of multiple datasets is advised .
Q. What strategies mitigate toxicity and improve pharmacokinetic profiles of this compound derivatives?
- Prodrug design : Mask thiol groups with acetyl/protective moieties to reduce off-target reactivity .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (ideally 2–3) and minimize hepatotoxicity risks .
- In vivo models : Zebrafish toxicity assays (LC50) and murine pharmacokinetic studies (t½, bioavailability) for preclinical validation .
Q. How can computational and experimental methods resolve discrepancies in reported antimicrobial efficacy?
- Dose-response curves : Compare IC50 values across studies to identify outlier datasets .
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD <2 Å) when experimental MIC contradicts docking predictions .
- Resistance profiling : Serial passage assays to detect mutations in target proteins (e.g., TrmD) that confer resistance .
Q. What novel applications beyond antimicrobials are emerging for this compound derivatives?
- Anticancer agents : Derivatives with triazole tethers show antiproliferative activity (IC50 ~10 µM against MCF-7) via topoisomerase inhibition .
- Antiprotozoal activity : Thieno-pyrimidine hybrids inhibit Trichinella spiralis (EC50 = 2.5 µM) through tubulin disruption .
- Multi-target drug design : Dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in folate metabolism pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
